molecular formula C12H14N2O4 B8726637 benzyl N-(3-methoxy-2-oxoazetidin-3-yl)carbamate CAS No. 78184-08-4

benzyl N-(3-methoxy-2-oxoazetidin-3-yl)carbamate

Cat. No.: B8726637
CAS No.: 78184-08-4
M. Wt: 250.25 g/mol
InChI Key: UMGXLKSMZPNOAQ-UHFFFAOYSA-N
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Description

Benzyl N-(3-methoxy-2-oxoazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

78184-08-4

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

benzyl N-(3-methoxy-2-oxoazetidin-3-yl)carbamate

InChI

InChI=1S/C12H14N2O4/c1-17-12(8-13-10(12)15)14-11(16)18-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)(H,14,16)

InChI Key

UMGXLKSMZPNOAQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CNC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 730 mg (0.0025 mole) of 1-chloro-3-[N-chloro-N-[(phenylmethoxy)carbonyl]amino]-2-azetidinone in 5 ml of tetrahydrofuran is cooled to -78° C. and 4 ml of methanol containing 285 mg of lithium methoxide is added. After 20 minutes at -78° C., 0.6 ml of acetic acid and 0.6 ml of trimethylphosphite are added. The solution is stirred for 5 minutes at -78° C., allowed to warm to ambient temperature and stirred for 30 minutes. The resulting solution is diluted with ethyl acetate, washed with 5% sodium bicarbonate, water, 5% potassium bisulfate, water, saturated salt solution, and dried. Solvent removal gives an oil that is applied to four 20×20 cm×1 mm silica gel plates. Development with benzene-ethyl acetate (1:1) and isolation of the major UV-active band of Rf=0.25 gives 91 mg of oil that crystallizes from ether to give a solid. Recrystallization from ether gives the title compound, melting point 112°-114° C.
Name
1-chloro-3-[N-chloro-N-[(phenylmethoxy)carbonyl]amino]-2-azetidinone
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
lithium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Five
Quantity
0.6 mL
Type
solvent
Reaction Step Five
Name

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